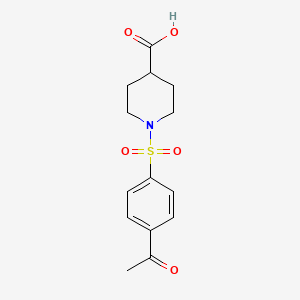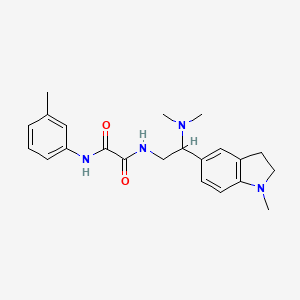amine hydrochloride CAS No. 1158300-88-9](/img/structure/B2785486.png)
[(4-Phenylphenyl)methyl](propan-2-yl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Phenylphenyl)methylamine hydrochloride is a chemical compound with a complex structure, featuring a phenyl group attached to a benzyl group, which is further connected to an isopropylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylphenyl)methylamine hydrochloride typically involves a multi-step process. One common method starts with the reaction of 4-bromobenzyl chloride with phenylboronic acid in the presence of a palladium catalyst to form 4-phenylbenzyl chloride. This intermediate is then reacted with isopropylamine under basic conditions to yield (4-Phenylphenyl)methylamine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (4-Phenylphenyl)methylamine hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Phenylphenyl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield secondary or tertiary amines.
Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products
Oxidation: Products include benzophenone derivatives.
Reduction: Products include secondary or tertiary amines.
Substitution: Products include halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
(4-Phenylphenyl)methylamine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (4-Phenylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- **2-Methoxy-5-(phenylamino)methyl)phenol
- 2-Phenethylamines
Uniqueness
(4-Phenylphenyl)methylamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and therapeutic potentials.
Propiedades
IUPAC Name |
N-[(4-phenylphenyl)methyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c1-13(2)17-12-14-8-10-16(11-9-14)15-6-4-3-5-7-15;/h3-11,13,17H,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTBQAIWKXBQRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N-dimethyl-4-(trifluoromethyl)-6-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-pyrimidinamine](/img/structure/B2785403.png)
![(5-Fluorobenzo[b]thiophen-2-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2785404.png)


![6-[2-(3,4-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2785410.png)

![N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-[3-(trifluoromethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2785412.png)

![N-[2-(4-Chlorophenoxy)ethyl]oxirane-2-carboxamide](/img/structure/B2785416.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate](/img/structure/B2785417.png)
![N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]prop-2-enamide](/img/structure/B2785420.png)

![2-(4-fluorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2785422.png)
![N-[1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2785425.png)
